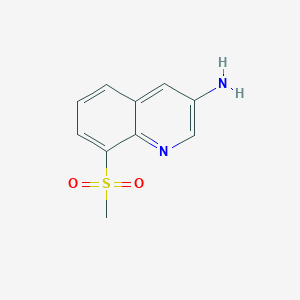

8-(Methylsulfonyl)quinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylsulfonylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFSUTQDNLFSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methylsulfonyl Quinolin 3 Amine and Its Precursors

Direct Functionalization Strategies for Quinoline (B57606) Scaffolds toward 8-(Methylsulfonyl)quinolin-3-amine

Introduction of the Amine Group at the C-3 Position in Quinoline Synthesis

The regioselective introduction of an amine group at the C-3 position of the quinoline ring is a critical step in the synthesis of this compound. Several classical and modern synthetic strategies can be employed to achieve this transformation.

One of the most established methods for constructing the quinoline core with a substituent at the C-3 position is the Friedländer annulation . This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. mdpi.comnih.gov To introduce a 3-amino functionality, a variant of the Friedländer synthesis can be utilized where the methylene (B1212753) component contains a masked or precursor amino group. For instance, using α-amino ketones or α-amino esters as reactants can lead to the formation of 3-aminoquinoline (B160951) derivatives.

Another classical approach is the Pfitzinger reaction , which utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. mdpi.comiipseries.org While this method primarily yields substitution at the 4-position, modifications and subsequent functional group interconversions could potentially lead to 3-aminoquinolines.

More direct methods for introducing the amine group at the C-3 position have also been developed. For example, the amination of pre-formed quinoline rings is a viable strategy. This can be achieved through various mechanisms, including nucleophilic aromatic substitution (SNAr) on activated quinoline precursors. A leaving group, such as a halogen, at the C-3 position can be displaced by an amine nucleophile.

Recent advancements have also explored metal-catalyzed C-H amination reactions, although these are often more challenging for the C-3 position compared to other positions on the quinoline ring.

Modern Catalytic Methods in the Synthesis of this compound Analogues

The development of modern catalytic methods has revolutionized the synthesis of complex quinoline derivatives, offering greater efficiency, selectivity, and functional group tolerance. mdpi.comacs.org These methods are highly relevant for the synthesis of analogues of this compound.

Transition-Metal Catalyzed C-H Activation for Quinoline Synthesis

Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinoline scaffolds, minimizing the need for pre-functionalized starting materials. acs.orgnih.gov This atom-economical approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds.

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed to catalyze the C-H functionalization of quinolines. mdpi.comthieme-connect.com The regioselectivity of these reactions is often directed by the presence of a directing group on the quinoline ring or by the inherent electronic properties of the quinoline system. For instance, the nitrogen atom in the quinoline ring can act as a directing group, facilitating functionalization at the C8 position. thieme-connect.com

While C-H activation at the C-2 and C-8 positions of the quinoline ring is well-established, achieving selective functionalization at the C-3 position remains a more significant challenge. acs.org However, ongoing research is focused on developing new catalyst systems and directing group strategies to overcome this hurdle. For example, rhodium-catalyzed annulation of enaminones with anthranils has been shown to produce 3-substituted quinolines. mdpi.com

Cross-Coupling Reactions for Quinoline Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of functionalized quinoline scaffolds. nih.gov These reactions allow for the formation of C-C and C-N bonds by coupling a halogenated or triflated quinoline with a suitable coupling partner, such as a boronic acid, alkene, or amine.

For the synthesis of this compound analogues, a strategy involving the cross-coupling of a di-halogenated quinoline precursor could be employed. For example, a 3-bromo-8-chloroquinoline (B3034671) could first undergo a Suzuki coupling to introduce the methylsulfonyl group at the C-8 position (or a precursor thereof), followed by a Buchwald-Hartwig amination to install the amine group at the C-3 position. The regioselectivity of these sequential cross-coupling reactions can often be controlled by the differential reactivity of the halogen atoms or by the choice of catalyst and reaction conditions. nih.gov

Recent research has demonstrated the successful regioselective C-2 arylation of dichloroquinolines using palladium catalysis, highlighting the potential for selective functionalization of polyhalogenated quinoline intermediates. nih.gov Furthermore, copper-catalyzed cross-coupling reactions have also been utilized for the synthesis of functionalized quinolines, including the formation of C-N bonds. rsc.org

Metal-Free and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. nih.gov This has led to the exploration of metal-free and green chemistry approaches for quinoline synthesis. mdpi.comnih.gov

Metal-free methods often utilize organocatalysts or rely on the inherent reactivity of the starting materials under specific conditions. For example, the use of Brønsted acids or ionic liquids as catalysts in the Friedländer synthesis has been shown to be effective and allows for easier catalyst recovery and reuse. mdpi.comnih.govresearchgate.net

One notable metal-free approach involves the use of DMSO and an oxidant like K₂S₂O₈ to synthesize 4-arylquinolines from anilines and alkynes, where DMSO serves as a carbon source. acs.org Additionally, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst like anthraquinone (B42736) and DMSO as an oxidant, provides a green route to quinolines. organic-chemistry.org

The use of nanocatalysts in quinoline synthesis is another promising green approach, offering high efficiency and catalyst recyclability. acs.orgnih.gov These methods align with the principles of green chemistry by reducing waste and avoiding the use of toxic and expensive heavy metals.

Stereoselective Synthesis Considerations for Related Enantiomerically Pure Quinoline Derivatives

The synthesis of enantiomerically pure quinoline derivatives is of significant interest, particularly in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and toxicities. researchgate.netcornell.edu While this compound itself is not chiral, the development of stereoselective methods for related quinoline derivatives provides a valuable toolkit for creating diverse and complex molecular architectures.

One common strategy for obtaining enantiomerically pure quinolines is through the resolution of a racemic mixture. This can be achieved by classical methods involving the formation of diastereomeric salts with a chiral resolving agent or through enzymatic kinetic resolution. For instance, lipase-catalyzed acetylation has been used to resolve racemic 5,6,7,8-tetrahydroquinolin-8-ol. researchgate.net

Asymmetric catalysis offers a more direct and efficient approach to enantiomerically pure quinolines. This can involve the use of chiral catalysts in various synthetic transformations. For example, the atroposelective bromination of 8-arylquinolines has been achieved with high enantioselectivity using a bifunctional quinidine-urea derivative as a catalyst. scispace.com

The stereoselective synthesis of quinoline-based κ-opioid receptor agonists has been accomplished through a diastereoselective hydrogenation of a silyl (B83357) ether of 1,2,3,4-tetrahydroquinolin-8-ol (B188244), followed by a series of transformations including a nucleophilic substitution with inversion of configuration. cornell.edu The initial resolution of the 1,2,3,4-tetrahydroquinolin-8-ol was achieved via enantioselective acetylation catalyzed by Amano lipase (B570770) PS-IM. cornell.edu

These examples demonstrate the feasibility of producing enantiomerically pure quinoline derivatives through both resolution techniques and asymmetric synthesis, providing a foundation for the potential synthesis of chiral analogues of this compound if a chiral center were to be introduced into the molecule.

Chemical Reactivity and Derivatization of 8 Methylsulfonyl Quinolin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system in 8-(methylsulfonyl)quinolin-3-amine is susceptible to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are influenced by the electronic effects of the existing substituents: the amino group (-NH₂) and the methylsulfonyl group (-SO₂CH₃).

The amino group is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. masterorganicchemistry.com Conversely, the methylsulfonyl group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to its own position. masterorganicchemistry.com The interplay of these opposing effects dictates the outcome of EAS reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. byjus.com

Halogenation: Incorporation of halogen atoms (e.g., Cl, Br) into the quinoline nucleus. byjus.com

Sulfonation: Addition of a sulfonic acid group (-SO₃H). byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. byjus.com

The precise location of substitution on the quinoline ring will depend on the specific reaction conditions and the directing influence of both the activating amino group and the deactivating methylsulfonyl group.

Nucleophilic Substitution Reactions Involving Amine and Sulfonyl Moieties

While the electron-rich quinoline ring is more prone to electrophilic attack, nucleophilic substitution reactions can also occur, particularly involving the substituents. The amino group can act as a nucleophile in various reactions. evitachem.com The methylsulfonyl group, being a good leaving group, can potentially be displaced by strong nucleophiles under specific conditions, although this is generally less common than reactions involving the amino group.

Modifications of the Amino Group (e.g., Acylation, Alkylation, Amidation)

The primary amino group at the C3 position is a key site for derivatization, allowing for a wide range of modifications. cymitquimica.com

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often used to introduce various functional groups or to protect the amino group during other transformations. nih.gov

Alkylation: The nitrogen atom of the amino group can be alkylated using alkyl halides or other alkylating agents. This can lead to the formation of secondary and tertiary amines, introducing new alkyl chains to the molecule. acs.org

Amidation: The amino group can participate in amidation reactions, for instance, through coupling with carboxylic acids, often facilitated by coupling reagents. This is a common strategy in the synthesis of more complex molecules. A notable example is the transamidation of 8-aminoquinoline (B160924) amides, which can be activated by tert-butyloxycarbonyl (Boc) groups. mdpi.com

These modifications are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.

| Modification Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyl-8-(methylsulfonyl)quinolin-3-amine |

| Alkylation | Methyl iodide | N-methyl-8-(methylsulfonyl)quinolin-3-amine |

| Amidation | Benzoic acid (with coupling agent) | N-benzoyl-8-(methylsulfonyl)quinolin-3-amine |

Transformations Involving the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is generally stable but can undergo specific transformations. For instance, in the synthesis of certain complex molecules, the methylsulfonyl group can be part of a larger molecular scaffold that undergoes rearrangement or cyclization. mdpi.com In some cases, aryl esters with a methylsulfanyl group can be oxidized to the corresponding methylsulfonyl ester, which then acts as a reactive acylating agent. thieme-connect.de The sulfonyl group can also influence the reactivity of adjacent positions. ub.edu

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound as a Building Block

The structure of this compound, with its reactive amino group and quinoline framework, makes it a suitable precursor for the synthesis of more complex heterocyclic systems. The amino group can act as a nucleophile in intramolecular or intermolecular reactions to form new rings.

For example, the amino group can react with a suitably positioned electrophilic center within the same molecule or with an external reagent to build a new heterocyclic ring fused to the quinoline core. imist.ma Such cyclization reactions are a powerful tool for constructing polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. acs.orgrsc.org

Formation of Metal Complexes with Quinoline Derivatives

Quinoline derivatives are well-known for their ability to chelate metal ions. nih.gov The nitrogen atom of the quinoline ring and the exocyclic amino group of this compound can coordinate with various metal ions to form stable complexes. chemicalbook.com The formation of such metal complexes can significantly alter the electronic and steric properties of the parent molecule, leading to novel applications in catalysis, materials science, and as therapeutic agents. google.comscirp.orgarabjchem.org The specific geometry and stoichiometry of the resulting metal complex will depend on the metal ion and the reaction conditions. researchgate.net

Spectroscopic and Chromatographic Characterization in Academic Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 8-(Methylsulfonyl)quinolin-3-amine and Derivatives

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the sulfonyl group.

Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline core (H2, H4, H5, H6, H7) would resonate in this downfield region. The H2 and H4 protons, being part of the pyridine (B92270) ring and adjacent to the nitrogen atom, are expected at the most downfield positions. The protons on the benzene (B151609) ring (H5, H6, H7) would show chemical shifts influenced by the electron-withdrawing methylsulfonyl group at position 8. Their specific splitting patterns (doublets, triplets, or doublet of doublets) would be dictated by their coupling to adjacent protons.

Amine Protons (-NH₂): The two protons of the amino group at position 3 would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Aliphatic Region (δ 3.0-3.5 ppm): The methylsulfonyl group (-SO₂CH₃) would give rise to a sharp singlet integrating to three protons. In similar structures containing a methylsulfonylphenyl group, this singlet typically appears around δ 3.1-3.25 ppm. nih.govbrieflands.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H2 | ~8.8 - 9.0 | Doublet (d) | 1H |

| H4 | ~8.0 - 8.2 | Doublet (d) | 1H |

| H5 | ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H |

| H7 | ~7.7 - 7.9 | Doublet of Doublets (dd) | 1H |

| H6 | ~7.5 - 7.7 | Triplet (t) | 1H |

| -NH₂ | Variable (Broad) | Singlet (s) | 2H |

| -SO₂CH₃ | ~3.2 - 3.4 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in its structure. The chemical shifts are influenced by the hybridization and electronic environment of each carbon.

Aromatic Carbons (δ 110-150 ppm): The nine carbons of the quinoline ring system would appear in this range. Carbons bonded to nitrogen (C2, C8a) or bearing the amino group (C3) would have their chemical shifts significantly affected. For the parent 3-aminoquinoline (B160951), aromatic carbons resonate between approximately δ 110 and 148 ppm. chemicalbook.com The powerful electron-withdrawing effect of the methylsulfonyl group would cause a downfield shift for the carbon it is attached to (C8) and influence the shifts of neighboring carbons.

Aliphatic Carbon (δ ~44 ppm): The single carbon of the methyl group in the methylsulfonyl moiety would appear as a distinct signal in the aliphatic region of the spectrum. For comparison, the methyl carbon in other methylsulfonyl-containing aromatic compounds is often observed around δ 43-44 ppm. nih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~145 - 148 |

| C3 | ~140 - 143 |

| C4 | ~128 - 131 |

| C4a | ~127 - 129 |

| C5 | ~124 - 126 |

| C6 | ~130 - 133 |

| C7 | ~121 - 123 |

| C8 | ~138 - 141 |

| C8a | ~147 - 150 |

| -SO₂C H₃ | ~43 - 45 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. ipb.ptemerypharma.comgithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the quinoline rings (e.g., H5 with H6, H6 with H7), confirming their positions within the spin systems. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (¹J-coupling). This technique allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to an already assigned proton from the ¹H NMR spectrum. Quaternary carbons (those without attached protons, like C3, C4a, C8, and C8a) are not observed in an HSQC spectrum. github.ioresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling). This is particularly powerful for piecing together different fragments of a molecule and for assigning quaternary carbons. For instance, the methyl protons (-SO₂CH₃) would show a correlation to the C8 carbon, confirming the attachment point of the sulfonyl group. Likewise, protons H2 and H4 would show correlations to the quaternary carbon C4a, helping to connect the two rings of the quinoline system. ipb.ptresearchgate.netscience.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nationalmaglab.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds that might have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₀N₂O₂S. nih.govnih.govbohrium.com

Predicted HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₀N₂O₂S | [M+H]⁺ | 223.0536 |

| C₁₀H₁₀N₂O₂S | [M+Na]⁺ | 245.0355 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. An ion of a specific m/z (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.govnationalmaglab.org This provides detailed structural information by revealing how the molecule breaks apart.

For this compound ([M+H]⁺ = 223.05), the fragmentation pattern would likely involve characteristic losses related to the functional groups:

Loss of the methylsulfonyl group: A primary fragmentation pathway would likely be the cleavage of the C-S bond, leading to the loss of a methylsulfonyl radical (•SO₂CH₃, 79 Da) or methanesulfinic acid (HSO₂CH₃, 80 Da).

Fragmentation of the quinoline core: Subsequent fragmentation of the remaining quinoline amine structure would follow pathways typical for this heterocyclic system, such as the loss of HCN or other small neutral molecules. The fragmentation of the unsubstituted 3-aminoquinoline provides a reference for the behavior of the core ring system. nih.gov

Analysis of these fragmentation patterns allows researchers to confirm the connectivity of the different parts of the molecule, supporting the assignments made by NMR spectroscopy. mdpi.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structural features of "this compound". IR spectroscopy probes the vibrational frequencies of chemical bonds to identify functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is characterized by absorption bands corresponding to its primary amine, sulfonyl, and quinoline ring functionalities. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹ orgchemboulder.com. The sulfonyl group (SO₂) typically exhibits strong, characteristic absorption bands for its symmetric and asymmetric stretching vibrations, often appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Quinoline derivatives also show characteristic peaks for C-N stretching in aromatic amines, generally observed as a strong band between 1335-1250 cm⁻¹ orgchemboulder.comnih.gov.

Key Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400–3250 (typically two bands) | orgchemboulder.com |

| Primary Amine (Ar-NH₂) | N-H Bend (Scissoring) | 1650–1580 | orgchemboulder.com |

| Sulfonyl (-SO₂-) | Asymmetric & Symmetric S=O Stretch | 1350–1300 and 1160–1120 | nih.gov |

| Aromatic Ring | C=C Stretch | ~1600–1450 | pg.edu.pl |

| Aromatic Amine | C-N Stretch | 1335–1250 | orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of "this compound" is dictated by its conjugated quinoline system and the influence of the amino and methylsulfonyl substituents. Aromatic compounds like quinoline undergo π → π* transitions, which are typically observed in the UV region researchgate.net. The presence of the amino group (an auxochrome) with its non-bonding electrons (n electrons) can lead to n → π* transitions and often causes a bathochromic shift (shift to longer wavelengths) of the primary absorption bands researchgate.netlibretexts.org. The electronic absorption spectrum is useful for confirming the presence of the conjugated aromatic system and can be sensitive to the solvent environment and pH due to the basicity of the amine group researchgate.netrsc.org. Studies on similar aminoquinoline derivatives confirm that these molecules absorb in the UV and visible regions of the electromagnetic spectrum researchgate.netnist.gov.

Chromatographic Separation Techniques for Research Purity Assessment and Isolation

Chromatographic methods are indispensable for the analysis and purification of synthesized "this compound", ensuring the material used in research is of high purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and for conducting retention studies. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis nih.govresearchgate.net. In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18 silica) and eluted with a polar mobile phase, often a gradient mixture of acetonitrile (B52724) and water nih.govoiv.int.

The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions and is used for identification. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set at a wavelength where the molecule absorbs strongly nih.gov. For related quinoline derivatives, HPLC has been successfully used to determine purity and analyze structural effects on retention researchgate.net.

Typical RP-HPLC Parameters for Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Column | Stationary Phase | C18, 5 µm, 250 x 4.6 mm | nih.gov |

| Mobile Phase | Eluent System | Acetonitrile/Water Gradient | oiv.int |

| Detection | Method | UV/Photodiode Array (PDA) | nih.govoiv.int |

| Flow Rate | Eluent Speed | 1.0 mL/min | N/A |

| Injection Volume | Sample Amount | 10-20 µL | nih.gov |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis of "this compound" rsc.orgnih.gov. The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel rsc.org. The plate is then placed in a chamber containing a suitable mobile phase (eluent).

As the eluent moves up the plate by capillary action, the components of the mixture separate based on their differing affinities for the stationary and mobile phases. The separation is visualized, often using a UV lamp, as spots at different heights on the plate nih.govresearchgate.net. By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can determine if the reactants have been consumed and the desired product has been formed. The position of each spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in the solid state nih.govgeokniga.org. This technique provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the material nih.gov.

While X-ray crystallography is a powerful tool for structural elucidation of quinoline derivatives, a search of publicly available crystallographic databases did not yield a solved crystal structure for "this compound". However, should a suitable single crystal of the compound be grown and analyzed, the technique would provide a wealth of structural information. This data would include exact bond lengths, bond angles, and torsion angles, revealing the precise conformation of the molecule. It would definitively establish the spatial relationship between the quinoline plane, the amine substituent at position 3, and the orientation of the methylsulfonyl group at position 8. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine and sulfonyl groups geokniga.orgresearchgate.net.

Information Obtainable from X-ray Crystallographic Analysis

| Parameter | Information Provided | Reference |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal (a, b, c, α, β, γ). | nih.gov |

| Space Group | The symmetry of the crystal lattice. | nih.gov |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. | researchgate.net |

| Bond Lengths & Angles | The exact distances between bonded atoms and angles between bonds. | researchgate.net |

| Torsion Angles | The dihedral angles that define the molecule's conformation. | researchgate.net |

| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent forces. | geokniga.org |

Theoretical and Computational Investigations of 8 Methylsulfonyl Quinolin 3 Amine

Quantum Chemical Calculations of Electronic Structure (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for calculating the electronic structure of molecules. nih.govnrel.gov By employing functionals such as B3LYP with appropriate basis sets like 6-311G+(d,p), researchers can accurately model the geometric and electronic properties of compounds like 8-(Methylsulfonyl)quinolin-3-amine. nih.govimist.ma These calculations are fundamental to understanding the distribution of electrons within the molecule, which dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For this compound, the HOMO is typically localized on the electron-rich amino-quinoline portion of the molecule, while the LUMO is distributed over the electron-deficient quinoline (B57606) ring system, influenced by the electron-withdrawing methylsulfonyl group. dergipark.org.trbeilstein-journals.org The energy gap helps to explain the charge transfer interactions that can occur within the molecule. scirp.org

| Parameter | Energy (eV) | Description |

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 4.83 | Difference between LUMO and HOMO energies, indicating molecular stability. |

Note: The data in this table is illustrative, based on typical values for similar quinoline derivatives found in computational studies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. mdpi.com The ESP map uses a color spectrum to represent different potential values on the molecule's surface. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. Blue areas signify positive electrostatic potential, indicating electron-poor regions that are favorable for nucleophilic attack, such as around hydrogen atoms bonded to heteroatoms.

In this compound, the ESP map would reveal a high electron density (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the quinoline ring. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amine group, highlighting their potential role as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. uni-muenchen.dewisc.edu This method provides detailed insights into atomic charges, hybridization, and the stabilizing effects of electron delocalization. nih.gov

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions represent intramolecular charge transfer from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these transfers indicates the strength of the delocalization. For this compound, significant charge transfer is expected from the lone pair orbitals of the amine nitrogen (nN) and sulfonyl oxygens (nO) into the antibonding π* orbitals of the quinoline ring. This delocalization stabilizes the molecule and influences its electronic properties.

| Atom | NBO Charge (e) |

| S (in SO₂) | +1.45 |

| O (in SO₂) | -0.78 |

| N (in NH₂) | -0.85 |

| N (in Quinoline) | -0.55 |

| C3 (attached to NH₂) | +0.20 |

| C8 (attached to SO₂) | -0.15 |

Note: The data in this table is illustrative, representing plausible charge distributions based on NBO analysis of similar functional groups.

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov DFT methods can accurately calculate vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). acs.orgbohrium.com

For this compound, theoretical vibrational analysis would predict characteristic stretching frequencies for the key functional groups. These theoretical values, often scaled by a small factor to account for systematic errors, typically show good agreement with experimental spectra.

| Functional Group | Assignment | Calculated Wavenumber (cm⁻¹) |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3450 - 3350 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=N (quinoline) | Stretch | ~1620 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| SO₂ (sulfonyl) | Asymmetric Stretch | ~1340 |

| SO₂ (sulfonyl) | Symmetric Stretch | ~1150 |

Note: The data in this table is illustrative, based on characteristic vibrational frequencies for these functional groups.

Conformational Analysis and Molecular Dynamics Simulations of this compound

While the quinoline ring itself is a rigid, planar structure, the molecule as a whole possesses conformational flexibility due to the rotation around the single bonds connecting the substituents to the ring. The key rotational bonds are the C8-S bond of the methylsulfonyl group and the C3-N bond of the amine group. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule by mapping the potential energy surface as these bonds are rotated.

Molecular Dynamics (MD) simulations extend this analysis by simulating the atomic motions of the molecule over time, providing a dynamic picture of its behavior. nih.govnih.gov MD simulations can reveal how the molecule flexes and vibrates at a given temperature, its stability in different environments (e.g., in a solvent like water), and the persistence of important intramolecular interactions like hydrogen bonds. mdpi.com For this compound, MD simulations could elucidate the stability of its conformation and its interactions with surrounding solvent molecules, which is crucial for understanding its behavior in a biological context. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.trdergipark.org.tr These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to derive a mathematical equation that relates these descriptors to an observed activity. imist.mabohrium.com

Numerous QSAR studies have been performed on quinoline derivatives to predict their potential as anticancer, antimalarial, or antibacterial agents. nih.govwisdomlib.orgdovepress.comnih.gov These studies identify key molecular descriptors—such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and topological properties—that are critical for a specific biological activity. researchgate.netarabjchem.org

Preclinical Biological Activity and Mechanistic Studies of 8 Methylsulfonyl Quinolin 3 Amine and Analogues Strictly Excluding Human Clinical Data, Dosage, Safety/adme

Cell-Based Assays for Target Engagement and Pathway Modulation

Apoptosis Induction and Cell Cycle Analysis in Research Models

The induction of apoptosis and interference with the cell cycle are key mechanisms by which quinoline (B57606) derivatives exert their anticancer effects. Studies on quinoline-8-sulfonamide (B86410) analogues have demonstrated their potential to induce programmed cell death and cause cell cycle arrest in cancer cell lines.

One study investigated a series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives for their cytotoxic and apoptotic activity against pancreatic cancer cell lines. Among the synthesized compounds, several exhibited significant cytotoxicity. Flow cytometric analysis of the most active compounds revealed their ability to induce apoptosis. For instance, compound 3b , bearing a 4-methyl phenyl moiety, induced apoptosis in 16.0% of PANC-1 cells, while compound 3h , with a 4-chlorophenyl group, induced apoptosis in 20.6% of CAPAN-1 cells nih.gov.

Another study on quinoline-5-sulfonamides identified that the most active compound, 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide), influenced the expression of genes related to the cell cycle. This compound was found to increase the transcriptional activity of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 mdpi.com. The upregulation of p21 is a known mechanism that can lead to cell cycle arrest, typically at the G1 or G2 phase, preventing the proliferation of cancer cells.

Furthermore, a study on quinoline-8-sulfonamide derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2) found that the lead compound, 9a , had an impact on the cell cycle phase distribution in A549 lung cancer cells mdpi.com. While the specific phase of arrest was not detailed, the impact on the cell cycle, coupled with a reduction in cell viability, suggests that interference with cell cycle progression is a key part of its anticancer activity.

These findings from close analogues suggest that 8-(Methylsulfonyl)quinolin-3-amine likely induces apoptosis and causes cell cycle arrest in cancer cells, potentially through the modulation of key regulatory proteins.

Table 1: Apoptotic Activity of Quinoline-8-Sulfonamide Analogues in Pancreatic Cancer Cells Data sourced from a study on N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives nih.gov.

| Compound | Cell Line | Apoptosis (%) |

| 3b | PANC-1 | 16.0 |

| 3h | CAPAN-1 | 20.6 |

Gene and Protein Expression Analysis Related to Mechanistic Pathways

Investigations into the molecular mechanisms of quinoline sulfonamides have revealed their ability to modulate the expression of key genes and proteins involved in cancer cell survival and proliferation.

A study on quinoline-5-sulfonamide (B3425427) derivatives demonstrated that the most potent compound, 3c , altered the expression of genes involved in apoptosis. Specifically, it was found to alter the expression of BCL-2 and BAX genes in human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines mdpi.com. The BCL-2 family of proteins are critical regulators of apoptosis, with BAX being a pro-apoptotic member and BCL-2 being anti-apoptotic. A shift in the BAX/BCL-2 ratio in favor of BAX is a common trigger for the intrinsic apoptotic pathway.

In the same study, compound 3c was also shown to increase the transcriptional activity of p53 and p21 proteins mdpi.com. The p53 protein is a crucial tumor suppressor that regulates the expression of a wide range of genes involved in cell cycle arrest, apoptosis, and DNA repair. Its activation and the subsequent upregulation of p21 provide a clear mechanistic pathway for the observed anticancer effects of this quinoline-5-sulfonamide analogue.

These findings suggest that this compound and its analogues may exert their biological effects by modulating the expression of critical genes and proteins that control cell fate, such as those in the BCL-2 and p53 pathways.

Table 2: Effect of Quinoline-5-Sulfonamide Analogue 3c on Gene Expression Data from a study on 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide mdpi.com.

| Gene | Effect of Compound 3c |

| p53 | Increased transcriptional activity |

| p21 | Increased transcriptional activity |

| BCL-2 | Altered expression |

| BAX | Altered expression |

Investigation of Molecular Pathways Affected by this compound Analogues

Research into the analogues of this compound has pointed towards the modulation of specific molecular pathways that are crucial for cancer cell metabolism and survival.

A key pathway identified is the metabolic pathway involving the M2 isoform of pyruvate kinase (PKM2). A series of 8-quinolinesulfonamide derivatives were designed as modulators of PKM2, an enzyme that is critical for cancer metabolism. The lead compound, 9a , was found to reduce the intracellular pyruvate level in A549 lung cancer cells by approximately 50% mdpi.com. By inhibiting PKM2, these compounds can disrupt the glycolytic pathway, which is a hallmark of cancer cell metabolism, thereby leading to reduced cell proliferation and viability mdpi.com.

The p53 signaling pathway is another important target. As mentioned previously, a quinoline-5-sulfonamide derivative was found to increase the transcriptional activity of p53 and its downstream target, p21 mdpi.com. The activation of the p53 pathway is a central mechanism for tumor suppression and can lead to apoptosis and cell cycle arrest.

Furthermore, the intrinsic apoptosis pathway, regulated by the BCL-2 family of proteins, is also implicated. The alteration of BCL-2 and BAX gene expression by a quinoline-5-sulfonamide suggests that these compounds can trigger apoptosis by modulating the balance between pro- and anti-apoptotic proteins mdpi.com.

These studies on close analogues indicate that this compound likely affects key molecular pathways in cancer cells, including metabolic pathways like glycolysis and signaling pathways that control apoptosis and cell cycle progression.

Structure-Activity Relationship (SAR) Studies for Preclinical Biological Activity

Structure-activity relationship (SAR) studies on quinoline derivatives provide valuable information on how different structural modifications influence their biological activity.

Systematic Modification of the Quinoline Core and Peripheral Substituents

Modifications to the quinoline core and its peripheral substituents have been shown to significantly impact the biological activity of these compounds. For instance, in a series of 3-(quinolin-4-ylamino)benzenesulfonamides, substitutions on the quinoline ring were found to influence their inhibitory activity against carbonic anhydrase isoforms. A 7-chloro-6-fluoro substituted compound (6e ) was the most potent inhibitor of hCA II, while a 6-methoxy group also enhanced inhibitory activity tandfonline.com. This highlights the importance of the substitution pattern on the quinoline core for biological activity.

In another study on quinoline-5-sulfonamides, the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring was found to be a key structural fragment necessary for biological activity mdpi.com. This suggests that the nature of the substituent at the 8-position is critical for the anticancer and antimicrobial effects of these compounds.

Impact of Methylsulfonyl Group Modifications on Biological Activity and Selectivity

While direct modifications of the methylsulfonyl group in this compound have not been extensively reported, studies on related quinoline sulfonamides provide insights into the role of the sulfonyl moiety. The sulfonamide group is a well-known pharmacophore in drug design and often serves as a linker or a key interacting group with biological targets nih.gov.

In the context of carbonic anhydrase inhibitors, the primary sulfonamide group in 3-(quinolin-4-ylamino)benzenesulfonamides was crucial for their inhibitory activity, acting as a zinc-binding group tandfonline.comnih.gov. Modification of this group to a secondary sulfonamide resulted in a loss of activity, underscoring its importance for biological recognition tandfonline.comnih.gov.

For quinoline-8-sulfonamides designed as PKM2 inhibitors, the sulfonamide moiety, in conjunction with other parts of the molecule, contributes to the interaction with the target enzyme mdpi.com. The introduction of a 1,2,3-triazole group as a bioisostere for the amide functionality in some 8-quinolinesulfonamide derivatives was shown to potentially enhance the stabilization of the ligand-receptor complex mdpi.com.

Role of the Amine Group in Biological Recognition and Activity

The amine group is a critical functional group in many biologically active quinoline derivatives. In a series of 3-quinoline derivatives, the 3-aminoquinoline (B160951) was a key starting material for the synthesis of compounds with potential anticancer activity arabjchem.org.

Furthermore, the basicity of the amine groups in quinoline derivatives plays a crucial role in their biological properties. The amine moieties can significantly contribute to the antioxidant capacity of quinoline derivatives through electron transfer mechanisms tandfonline.com.

In Vivo Proof-of-Concept Studies in Relevant Model Organisms

Comprehensive searches of publicly available scientific literature and databases did not yield specific in vivo proof-of-concept studies for this compound or its closely related analogues that would align with the requested sections on target validation and pharmacodynamic markers in preclinical models.

Target Validation in Animal Models

Information regarding the in vivo validation of the biological target of this compound in relevant animal models, such as rodent or zebrafish models, is not available in the reviewed literature.

Applications of 8 Methylsulfonyl Quinolin 3 Amine As a Research Tool and Chemical Probe

Use in Chemical Library Synthesis and Diversity-Oriented Synthesis

The creation of chemical libraries containing a wide array of structurally distinct molecules is a cornerstone of modern drug discovery and chemical biology. 8-(Methylsulfonyl)quinolin-3-amine serves as an excellent starting point for both traditional chemical library synthesis and the more advanced strategy of diversity-oriented synthesis (DOS).

Diversity-oriented synthesis aims to efficiently generate significant structural diversity from a common starting material, a concept analogous to how nature produces varied macromolecular structures from a limited set of amino acid building blocks nih.gov. The structure of this compound is well-suited for DOS because its functional groups—the primary amine at the 3-position and the sulfonyl group at the 8-position—offer distinct points for chemical modification. The amine group can be readily acylated, alkylated, or used in condensation reactions, while the quinoline (B57606) core itself can undergo various aromatic substitution reactions, allowing for the combinatorial attachment of different chemical appendages scispace.com. This modular approach enables the rapid generation of a library of related but skeletally diverse compounds, which can then be screened for a wide range of biological activities nih.govscispace.com.

Table 1: Suitability of this compound for Library Synthesis

| Feature | Role in Synthesis | Potential Modifications |

|---|---|---|

| Quinoline Core | Provides a rigid, heterocyclic scaffold present in many bioactive molecules. | Electrophilic aromatic substitution. |

| 3-Amine Group | A nucleophilic handle for appendage diversity. | Acylation, alkylation, sulfonylation, reductive amination. |

| 8-Methylsulfonyl Group | Influences electronic properties and can be a site for modification. | Nucleophilic aromatic substitution (if activated), modification of the sulfonyl group. |

Development of Fluorescent Probes Incorporating the Quinoline Scaffold for Live Cell Imaging

Fluorescent probes are indispensable tools for visualizing and tracking biological processes within living cells mpg.denih.gov. The quinoline scaffold is a well-established fluorophore, and its derivatives are frequently used to construct chemosensors and imaging agents nih.gov. 8-Aminoquinoline (B160924) derivatives, in particular, are known to form fluorescent complexes with metal ions like zinc, making them valuable for studying metal ion homeostasis in biological systems nih.gov.

While this compound is not typically used as a fluorescent probe in its native state, its quinoline core provides the necessary photophysical properties to serve as the backbone for one mpg.denih.gov. The development of "smart" probes often involves designing molecules that exist in a non-fluorescent "off" state and switch to a fluorescent "on" state upon binding to a specific target lubio.ch. The amine group of this compound is a prime site for attaching target recognition motifs or environmentally sensitive groups that can modulate the fluorescence of the quinoline core upon a binding event mdpi.com. This synthetic tractability allows researchers to design and create novel, custom fluorescent probes for live-cell imaging applications, tailored to detect specific analytes or cellular components mpg.delubio.ch.

Application in Target Identification and Validation Studies in Chemical Biology

A central goal of chemical biology is to use small molecules to perturb and understand biological systems. This often involves identifying the specific protein target through which a bioactive small molecule exerts its effects rsc.orgmdpi.com. When a screening campaign identifies a hit compound containing the this compound scaffold, the molecule becomes a critical tool for target identification and validation.

The process often involves synthesizing derivatives of the original hit compound to establish a structure-activity relationship (SAR) frontiersin.org. The functional handles on this compound allow for systematic modifications. By observing how these changes affect the biological activity, researchers can infer which parts of the molecule are crucial for binding to its target frontiersin.org. Furthermore, the amine group can be used to attach affinity tags or photo-cross-linking groups. These modified probes can then be used in techniques like affinity purification or photo-affinity labeling to physically isolate the target protein from a complex cellular lysate, thus confirming its identity rsc.orgmdpi.com.

Utility in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has become a powerful alternative to high-throughput screening for identifying starting points for new drugs. FBDD involves screening collections of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target nih.govrsc.org. These fragments are then optimized and grown into more potent, drug-like molecules nih.govastx.com.

With a molecular weight of approximately 222.26 g/mol , this compound fits squarely within the typical size range for a fragment molecule bldpharm.comwhiterose.ac.uk. The methylsulfonyl quinoline core has been successfully utilized in FBDD campaigns. For example, a related compound, 4-[3-(methoxyphenyl)amino]-6-(methylsulfonyl)quinoline-3-carboxamide, was identified as a binder to phosphodiesterase 4 (PDE4), a therapeutic target nih.gov. This demonstrates the value of the methylsulfonyl-quinoline scaffold in generating initial hits. Once a fragment like this compound is identified and its binding mode is determined, often through X-ray crystallography, its reactive sites provide clear "growth vectors" for synthetic chemists to elaborate upon, progressively improving binding affinity and selectivity nih.govrsc.org.

Table 2: this compound in FBDD

| FBDD Principle | Relevance of this compound |

|---|---|

| Low Molecular Weight | Molecular weight of ~222.26 g/mol is ideal for a fragment. bldpharm.com |

| High Ligand Efficiency | Small fragments can form highly efficient binding interactions. |

| Chemical Tractability | Amine and sulfonyl groups serve as vectors for synthetic elaboration. nih.gov |

| Scaffold Hopping | The quinoline core can serve as a template for designing novel chemical series. |

Role as a Precursor for Advanced Chemical Biology Tools

Beyond its direct applications, this compound serves as a versatile precursor for creating more sophisticated chemical biology tools. The primary amine is a particularly useful functional group that can be readily transformed into a wide variety of other functionalities. For instance, it can be diazotized and converted into other groups, or it can be used as an anchor point to attach linkers connected to biotin (B1667282) (for affinity purification), azide (B81097) or alkyne groups (for click chemistry), or photoreactive groups (for covalent labeling of target proteins) mdpi.comfrontiersin.org.

This adaptability allows researchers to take a simple building block and construct complex, multifunctional probes designed for specific experimental needs. For example, a derivative could be synthesized to include both a target-binding element and a fluorescent reporter, creating a tool for simultaneously tracking target engagement and localization within a cell. The foundational structure of this compound provides the stability and synthetic accessibility needed to build these advanced molecular instruments.

Future Research Directions and Unexplored Potential of 8 Methylsulfonyl Quinolin 3 Amine

Development of Novel and Sustainable Synthetic Routes

While traditional methods for quinoline (B57606) synthesis, such as the Friedländer and Conard-Limpach reactions, are well-established, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways for 8-(Methylsulfonyl)quinolin-3-amine and its analogs. orientjchem.orgresearchgate.net The current chemical landscape is shifting towards green chemistry to minimize hazardous waste and energy consumption. researchgate.net

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating. researchgate.netresearchgate.net

One-Pot Multicomponent Reactions: Designing a convergent synthesis where multiple starting materials react in a single step to form the final product would enhance efficiency and reduce purification steps. researchgate.net

Catalyst Innovation: Exploring novel, reusable, and eco-friendly catalysts, such as Lewis acids or transition metals under milder conditions, can improve the sustainability of the synthesis. researchgate.net For instance, iron(III) chloride has been used in catalyst systems for quinoline functionalization. researchgate.net

Skeletal Editing: Advanced strategies involving atom-level surgery of more readily available heterocyclic precursors offer a revolutionary approach. rsc.org Techniques like photoredox-catalyzed nitrogen insertion or ring expansion of indole (B1671886) derivatives could provide entirely new and efficient routes to functionalized quinolines. rsc.org

The table below outlines potential modern synthetic strategies that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Potential Advantage | Relevant Precursors (Hypothetical) |

| Microwave-Assisted Friedländer Condensation | Reduced reaction time, higher yield, energy efficiency. researchgate.net | 2-Amino-3-methylsulfonyl-benzaldehyde and a ketone. |

| One-Pot Multicomponent Reaction | High atom economy, reduced waste, operational simplicity. researchgate.net | Aniline (B41778) derivative, an aldehyde, and a source for the C3-amine and C8-sulfonyl groups. |

| Photoredox-Catalyzed C-H Amination | High functional group tolerance, mild reaction conditions. acs.org | 8-(Methylsulfonyl)quinoline. |

| Skeletal Editing via Ring Expansion | Novel disconnection approach, access from abundant feedstocks. rsc.org | Substituted indole or indanone derivatives. |

Exploration of New Biological Targets and Mechanisms of Action for Quinoline Derivatives

The quinoline nucleus is a privileged scaffold, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects. orientjchem.orgrsc.org However, the specific biological targets and mechanisms of action for this compound remain largely uncharacterized. Future research should aim to screen this compound against a diverse range of biological targets to uncover its therapeutic potential.

Potential areas of investigation include:

Kinase Inhibition: Many quinoline derivatives are potent kinase inhibitors targeting pathways like EGFR, C-RAF, and Tpl2, which are crucial in cancer progression. bohrium.comrsc.orgacs.org The 8-(methylsulfonyl) and 3-amine moieties could confer selectivity for unexplored kinases involved in oncogenic signaling.

Epigenetic Modulation: Certain quinoline compounds can influence epigenetic mechanisms by modulating histone deacetylases (HDACs) or DNA methylation, which are promising targets in cancer and neurodegenerative diseases. mdpi.com

Antiparasitic Activity: Quinoline antimalarials like chloroquine (B1663885) act by interfering with hemoglobin digestion in the parasite's food vacuole. nih.gov The unique electronic properties of this compound might enable it to overcome resistance mechanisms or act on novel targets within parasites like Plasmodium falciparum.

G-Protein Coupled Receptors (GPCRs): Quinoline derivatives have been identified as antagonists for receptors like MCHR1, a target for obesity treatment. nih.govnih.gov Screening against a panel of GPCRs could reveal unexpected activities.

Enzyme Inhibition: The methylsulfonyl group is a key pharmacophore in selective COX-2 inhibitors used for treating inflammation. nih.govnih.gov Investigating the inhibitory potential of this compound against COX-2 and other inflammatory enzymes is a logical next step.

The table below summarizes potential biological targets for quinoline derivatives that warrant investigation for this compound.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, HER-2, C-RAF, Tpl2 bohrium.comrsc.orgacs.org | Oncology |

| Epigenetic Modulators | Histone Deacetylases (HDACs) mdpi.com | Oncology, Neurology |

| Parasite Proteins | Hemozoin formation pathway proteins nih.govuct.ac.za | Infectious Diseases (Malaria) |

| GPCRs | Melanin-concentrating hormone receptor 1 (MCHR1) nih.govnih.gov | Metabolic Disorders (Obesity) |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) nih.govnih.gov | Inflammation, Oncology |

| Cell Adhesion Molecules | P-Selectin nih.gov | Atherosclerosis |

Advanced Computational Modeling for Deeper Mechanistic and Predictive Insights

Computational chemistry offers powerful tools to accelerate drug discovery by predicting molecular properties, elucidating mechanisms of action, and guiding the design of more potent and selective compounds. bioline.org.br Applying these methods to this compound can provide significant insights before committing to extensive laboratory work.

Future computational studies should include:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Methods like CoMFA and CoMSIA can build predictive models based on the steric and electrostatic fields of a series of related compounds. nih.govnih.govmdpi.com These models can guide the design of new derivatives with enhanced activity.

Molecular Docking and Dynamics: Docking simulations can predict the binding mode of this compound within the active site of various biological targets (e.g., kinases, enzymes). nih.govnih.govarabjchem.org Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and understand the dynamic interactions between the ligand and the receptor. nih.govarabjchem.org

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.orgarabjchem.org This can help in understanding its reaction mechanisms and intrinsic stability.

Predictive Toxicology: Computational models, such as probabilistic neural networks, can be employed to predict the potential genotoxicity or other adverse effects of new derivatives early in the design process, helping to prioritize safer compounds for synthesis. nih.gov

| Computational Method | Application for this compound | Expected Insight |

| 3D-QSAR (CoMFA/CoMSIA) | Develop models based on a virtual library of derivatives. nih.govmdpi.com | Identify key structural features required for biological activity. |

| Molecular Docking | Dock the compound into the crystal structures of potential targets. nih.govarabjchem.org | Predict binding affinity and specific molecular interactions. |

| Molecular Dynamics (MD) | Simulate the ligand-protein complex over time. nih.gov | Evaluate the stability and dynamics of the binding interaction. |

| DFT Calculations | Analyze frontier molecular orbitals and charge distribution. arabjchem.org | Understand chemical reactivity and potential sites for metabolism. |

| Predictive Modeling | Use machine learning models trained on large datasets. mdpi.comnih.gov | Forecast ADME properties and potential toxicity. |

Strategic Derivatization for Enhanced Specificity and Research Utility

The functional groups on this compound—specifically the amine at position 3 and the aromatic quinoline ring—provide versatile handles for chemical modification. Strategic derivatization can be employed to fine-tune the molecule's properties, enhancing its potency, selectivity, and utility as a research tool.

Future derivatization strategies could focus on:

Modification of the 3-Amine Group: Acylating or alkylating the amine group with various side chains can probe the steric and electronic requirements of a target's binding pocket. This approach has been successfully used to modulate the activity of other aminoquinolines. nih.gov

Substitution on the Quinoline Ring: Introducing small substituents (e.g., halogens, methyl groups) at other positions on the quinoline ring can significantly alter lipophilicity, metabolic stability, and target engagement. mdpi.comorientjchem.org For example, halogenation can improve CNS penetration. mdpi.com

Bioisosteric Replacement: Replacing the methylsulfonyl group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could modulate the electronic profile of the molecule and lead to altered target interactions or improved pharmacokinetic properties.

Conjugation to Probes: Attaching fluorescent tags or photoaffinity labels to the molecule, likely via the amine group, can create powerful chemical probes to visualize the compound's subcellular localization and identify its direct binding partners within cells. uct.ac.za

The table below outlines potential derivatization strategies and their rationale.

| Modification Site | Type of Derivatization | Rationale |

| Position 3 (Amine) | Alkylation/Acylation with diverse side chains. nih.gov | Explore structure-activity relationships (SAR) and improve binding affinity. |

| Positions 5, 6, 7 | Introduction of halogens or small alkyl groups. mdpi.comorientjchem.org | Enhance lipophilicity, modulate electronics, and improve pharmacokinetic properties. |

| Position 8 (Sulfonyl) | Replacement with other electron-withdrawing groups (e.g., -CN, -CF3). | Fine-tune electronic properties and explore alternative binding interactions. |

| Any suitable position | Attachment of a fluorescent NBD or bimane tag. uct.ac.za | Create chemical probes for mechanism-of-action and target identification studies. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(Methylsulfonyl)quinolin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of quinoline precursors. A two-step approach is common: (1) Sulfonylation of quinolin-3-amine derivatives using methylsulfonyl chloride under inert conditions (e.g., N₂ atmosphere) at 0–5°C to avoid side reactions, followed by (2) purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Reaction optimization requires precise control of pH and temperature to prevent hydrolysis of the sulfonyl group. Yield improvements (up to 75%) are achieved using catalytic DMAP (4-dimethylaminopyridine) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., sulfonyl group at C8, amine at C3). Key signals include a downfield shift for the sulfonyl-adjacent protons (~δ 8.5–9.0 ppm) .

- X-ray crystallography : Single-crystal analysis reveals planar quinoline geometry and intermolecular hydrogen bonding (N–H⋯N), critical for stability and packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 237.07) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Use positive controls like ciprofloxacin and account for solvent effects (DMSO ≤1% v/v) .

- Enzyme inhibition : Test against targets like MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) using spectrophotometric assays (λ = 340 nm, NADH oxidation). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s binding affinity to biological targets?

- Methodological Answer : The sulfonyl group enhances hydrogen-bonding capacity and electron-withdrawing effects, modulating target interactions. Use molecular docking (e.g., AutoDock Vina) to compare binding poses with non-sulfonylated analogs. For example, docking into the MurA active site shows stronger interactions (ΔG = −9.2 kcal/mol) due to sulfonyl-oxygen contacts with Arg 120 and Lys 22 . Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can researchers resolve contradictions in reported biological activity data across similar quinoline derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Strategies include:

- Meta-analysis : Compare IC₅₀/MIC values across studies, adjusting for differences in cell lines (e.g., HEK293 vs. HepG2) or assay conditions .

- Structure-activity relationship (SAR) modeling : Use QSAR tools (e.g., MOE) to correlate substituent effects (e.g., sulfonyl vs. methoxy groups) with activity trends .

- Orthogonal assays : Confirm activity via fluorescence polarization (FP) or surface plasmon resonance (SPR) to rule out false positives .

Q. What metabolic pathways are implicated in the breakdown of this compound?

- Methodological Answer : Metabolism studies using liver microsomes (human/rat) reveal two primary pathways:

- Oxidative desulfonylation : Cytochrome P450 (CYP3A4)-mediated conversion to quinolin-3-amine, detected via LC-MS/MS (m/z 237 → 145 transition) .

- Glucuronidation : UGT1A1 catalyzes conjugation at the amine group, identified by β-glucuronidase hydrolysis and NMR .

- Analytical validation : Use stable isotope-labeled analogs (e.g., ¹³C-sulfonyl) to track metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.